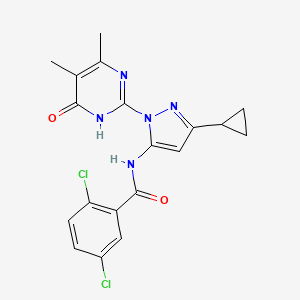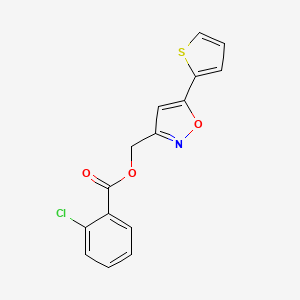
Chlorure de 1-(cyclopropylméthyl)-1H-pyrazole-5-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . Attached to this pyrazole ring, there is a sulfonyl chloride group, a common functional group in organic chemistry that is often used in the synthesis of sulfonate esters . Additionally, the compound seems to have a cyclopropylmethyl group, which is derived from cyclopropane .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” would likely be complex due to the presence of the pyrazole ring, the sulfonyl chloride group, and the cyclopropylmethyl group. Cyclopropyl groups are highly strained due to their unfavored bond angles (60°) .
Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . The sulfonyl chloride group is highly reactive and is often used in substitution reactions to introduce a sulfonyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific structure. For example, cyclopropylmethyl chloride has a melting point of -91°C, a boiling point of 87-89 °C, and is soluble in Chloroform and Methanol .
Applications De Recherche Scientifique
Chimie médicinale
Ces composés ont été utilisés en chimie médicinale pour la synthèse de divers composés physiologiquement actifs . Par exemple, ils ont été utilisés dans la synthèse de sulfamides qui possèdent un large spectre d'activités biologiques, notamment des propriétés bactériostatiques, anticonvulsivantes, analgésiques et antiémétiques .
Précurseurs de médicaments
Les chlorures de pyrazolesulfonyle, tels que ces composés, sont connus pour être des précurseurs d'une multitude de médicaments . Ils ont été utilisés dans la synthèse d'agents antiviraux, d'agents antiglaucome, de fongicides et d'herbicides .
Synthèse de composés hétérocycliques
Ces composés ont été utilisés dans la synthèse de composés hétérocycliques . Ils ont été utilisés dans la synthèse de pyrazines et de pyridazines fusionnées à des 1,2,3-triazoles .
Sondes fluorescentes
Ces composés ont été utilisés dans le développement de sondes fluorescentes . Ils ont été utilisés dans la synthèse d'hétérocycles qui ont des applications en tant que sondes fluorescentes .
Unités structurales de polymères
Ces composés ont été utilisés comme unités structurales de polymères . Ils ont été incorporés dans des polymères pour une utilisation dans des cellules solaires .
Synthèse de copolymères séquencés
Ces composés ont été utilisés dans la synthèse de copolymères séquencés . Les copolymères séquencés ont de nombreuses applications dans les domaines de la chimie, de la physique, des sciences des matériaux et des sciences biologiques et médicales .
Mécanisme D'action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions could potentially target various proteins or enzymes in biological systems, but specific targets for this compound would need to be determined experimentally.
Mode of Action
The mode of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is likely through the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups on target molecules . The cyclopropylmethyl and pyrazole groups may also interact with targets through non-covalent interactions, potentially influencing the compound’s selectivity and potency.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride. For example, factors such as pH and temperature could influence the compound’s reactivity and stability Additionally, the presence of other reactive molecules could potentially compete with the compound’s targets, influencing its efficacy
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is a relatively stable compound and can be stored at room temperature for extended periods of time. Additionally, it is a relatively inexpensive reagent and can be easily synthesized in the laboratory. However, 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride is a toxic compound and should be handled with care.
Orientations Futures
There are numerous potential future directions for the use of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride in scientific research. These include the synthesis of new compounds with potential therapeutic applications, the development of new methods for the synthesis of heterocyclic compounds, and the investigation of the biochemical and physiological effects of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride. Additionally, further research into the mechanisms of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride and the development of new methods for its synthesis may be possible.
Méthodes De Synthèse
1-(Cyclopropylmethyl)-1H-pyrazole-5-sulfonyl chloride can be synthesized by reacting cyclopropylmethyl bromide with pyrazole-5-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the resulting product is purified by column chromatography or recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)pyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDVNZDEPDIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393017.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopentylacetamide](/img/structure/B2393018.png)
![4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2393019.png)






![2-amino-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2393033.png)
![4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine](/img/structure/B2393034.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2393037.png)

